![molecular formula C6H17N3O B14208931 (2S)-2-Amino-3-[(3-aminopropyl)amino]propan-1-OL CAS No. 773051-23-3](/img/structure/B14208931.png)
(2S)-2-Amino-3-[(3-aminopropyl)amino]propan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-Amino-3-[(3-aminopropyl)amino]propan-1-OL is a compound with significant interest in various scientific fields. It is a derivative of amino alcohols, characterized by the presence of both amino and hydroxyl functional groups. This compound’s unique structure allows it to participate in a variety of chemical reactions and makes it valuable in research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-3-[(3-aminopropyl)amino]propan-1-OL typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reductive amination of a suitable aldehyde or ketone with an amine, followed by reduction. The reaction conditions often require the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reductive amination processes. The reaction is typically carried out in a solvent such as ethanol or methanol, with careful control of temperature and pH to optimize yield and purity. The final product is usually purified through crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-Amino-3-[(3-aminopropyl)amino]propan-1-OL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form simpler amines or alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce simpler amines or alcohols.
Wissenschaftliche Forschungsanwendungen
(2S)-2-Amino-3-[(3-aminopropyl)amino]propan-1-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor to biologically active molecules.
Medicine: Research explores its potential therapeutic applications, including as a precursor to pharmaceuticals.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism by which (2S)-2-Amino-3-[(3-aminopropyl)amino]propan-1-OL exerts its effects involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The hydroxyl group can participate in hydrogen bonding, further affecting the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S)-2-Amino-3-(3-methoxyphenyl)propanoic Acid
- (2S)-2-Amino-3-(4-hydroxyphenyl)propanoic Acid
Uniqueness
(2S)-2-Amino-3-[(3-aminopropyl)amino]propan-1-OL is unique due to its specific combination of amino and hydroxyl groups, which allows it to participate in a wide range of chemical reactions and interactions. This makes it particularly valuable in research and industrial applications, where its versatility can be leveraged to develop new materials and compounds.
Eigenschaften
CAS-Nummer |
773051-23-3 |
|---|---|
Molekularformel |
C6H17N3O |
Molekulargewicht |
147.22 g/mol |
IUPAC-Name |
(2S)-2-amino-3-(3-aminopropylamino)propan-1-ol |
InChI |
InChI=1S/C6H17N3O/c7-2-1-3-9-4-6(8)5-10/h6,9-10H,1-5,7-8H2/t6-/m0/s1 |
InChI-Schlüssel |
GWAYCHVUPIOIEV-LURJTMIESA-N |
Isomerische SMILES |
C(CN)CNC[C@@H](CO)N |
Kanonische SMILES |
C(CN)CNCC(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Benzimidazol-5-amine, 2-[2-(4,5-dihydro-2-oxazolyl)phenyl]-](/img/structure/B14208863.png)


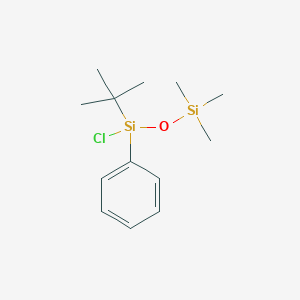
![2-[2-(2,5-Dimethoxyphenyl)ethynyl]-6-methylpyridine;hydrochloride](/img/structure/B14208877.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 6-chloro-3-methyl-5-(2-pyridinyl)-](/img/structure/B14208879.png)
![4-{4-[3-(4-Methoxyphenyl)azetidin-3-yl]phenyl}-1H-pyrazole](/img/structure/B14208881.png)
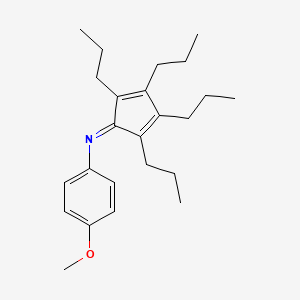
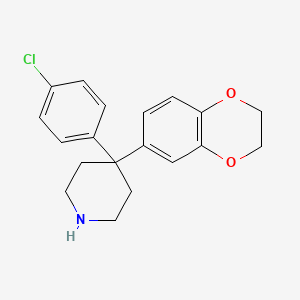
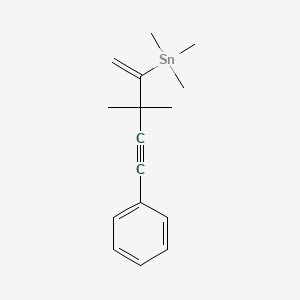
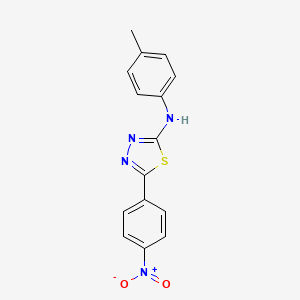
![Diethyl [(4-bromonaphthalen-1-yl)acetyl]propanedioate](/img/structure/B14208911.png)
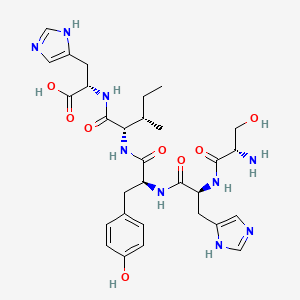
methanone](/img/structure/B14208925.png)
